4-(2-(Dimethylamino)ethoxy)-2-(trifluoromethyl)aniline
Description
4-(2-(Dimethylamino)ethoxy)-2-(trifluoromethyl)aniline is a substituted aniline derivative characterized by a trifluoromethyl (-CF₃) group at the 2-position and a dimethylaminoethoxy (-OCH₂CH₂N(CH₃)₂) moiety at the 4-position of the aromatic ring. The trifluoromethyl group acts as a strong electron-withdrawing group (EWG), while the dimethylaminoethoxy side chain introduces both electron-donating and hydrophilic properties due to its tertiary amine functionality. This structural duality makes the compound a candidate for medicinal chemistry applications, particularly in targeting ion channels or enzymes where electronic and steric interactions are critical.
Properties
Molecular Formula |
C11H15F3N2O |
|---|---|
Molecular Weight |
248.24 g/mol |
IUPAC Name |
4-[2-(dimethylamino)ethoxy]-2-(trifluoromethyl)aniline |
InChI |
InChI=1S/C11H15F3N2O/c1-16(2)5-6-17-8-3-4-10(15)9(7-8)11(12,13)14/h3-4,7H,5-6,15H2,1-2H3 |
InChI Key |
NBBKWJDWBUWKSV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC1=CC(=C(C=C1)N)C(F)(F)F |
Origin of Product |
United States |
Biological Activity
4-(2-(Dimethylamino)ethoxy)-2-(trifluoromethyl)aniline, also known by its chemical structure, is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
- Molecular Formula : C12H14F3N2O
- Molecular Weight : 272.25 g/mol
- Structure : The compound features a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability.
Biological Activity Overview
Research indicates that compounds containing an aniline structure with various substituents exhibit diverse biological activities. The presence of the trifluoromethyl group is particularly noteworthy for its role in enhancing the potency of certain pharmacological effects.
Anticancer Activity
Several studies have explored the anticancer potential of similar compounds. For instance, derivatives that include an aniline moiety have shown promising results against various cancer cell lines:
- HeLa Cells : Compounds structurally similar to this compound have demonstrated significant antiproliferative effects. One study reported IC50 values as low as 0.75 μM against HeLa cells, indicating potent activity .
- A549 Cells : Another derivative exhibited an IC50 value of 1.02 μM against A549 lung cancer cells .
The mechanism through which this compound exerts its biological effects may involve the inhibition of tubulin polymerization, a crucial process in cell division. Compounds with similar structures have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 0.75 | Tubulin Inhibition |
| Compound B | A549 | 1.02 | Tubulin Inhibition |
| Compound C | MCF-7 | 10.5 | Apoptosis Induction |
Study on Trifluoromethyl Substituents
A review highlighted that the introduction of trifluoromethyl groups into drug designs has consistently improved their binding affinity and selectivity for target proteins. For example, a study indicated that such modifications led to a six-fold increase in potency for inhibiting serotonin uptake compared to non-fluorinated analogs .
Pharmacokinetics and Toxicity
The pharmacokinetic profile of compounds containing dimethylamino and trifluoromethyl groups suggests favorable absorption and distribution characteristics. However, toxicity studies are essential to evaluate the safety profile before clinical applications can be considered.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound is part of a broader class of substituted anilines with variations in the aminoalkoxy side chains and aromatic substituents. Key structural analogs include:
Key Observations :
- Side Chain Modifications: The dimethylamino group in the target compound is replaced by diethylamino (DNTA), pyrrolidine (Compound 19), or extended propoxy chains (), altering steric bulk and basicity.
- Aromatic Substituents : The trifluoromethyl group is retained in DNTA and ZVS-08 but replaced by nitro (DNTA) or bromo () in others, modulating electronic effects.
Electronic and Physicochemical Properties
- Electron-Withdrawing Effects: The -CF₃ group (σₚ = 0.54) significantly reduces electron density at the aromatic ring compared to -NO₂ (σₚ = 1.27) or -Br (σₚ = 0.23), influencing reactivity and binding interactions .
- Hydrophilicity: The dimethylaminoethoxy side chain enhances water solubility compared to non-polar analogs (e.g., 2-(4-ethoxyphenoxy)-5-(trifluoromethyl)aniline, ).
- pKa : The tertiary amine in the side chain (pKa ~8–9) may protonate under physiological conditions, aiding in target binding via ionic interactions .
Preparation Methods
Reaction Conditions and Procedure
A suspension of 5% palladium on activated carbon (Pd/C, 100 mg) in isopropanol (2 mL) is combined with 4-N,N-dimethylaminoethoxy-2-trifluoromethylnitrobenzene (130 mg, 0.47 mmol) and cyclohexene (2 mL). The mixture is refluxed under an argon atmosphere for 24 hours. Post-reaction, the catalyst is removed via filtration through Celite, and the solvent is evaporated under reduced pressure. The crude product is purified by flash chromatography, yielding the target compound as a light brown oil (101 mg).
Key Parameters:
-
Catalyst : Pd/C (5% loading)
-
Solvent : Isopropanol
-
Hydrogen Donor : Cyclohexene
-
Temperature : Reflux (~82°C for isopropanol)
-
Reaction Time : 24 hours
Mechanistic Insights
Cyclohexene acts as a hydrogen donor, facilitating the reduction of the nitro group () to an amine () via adsorption on the Pd/C surface. The electron-withdrawing trifluoromethyl group () stabilizes the intermediate nitroarene, enhancing reaction efficiency. Isopropanol serves as a polar aprotic solvent, optimizing catalyst dispersion and hydrogen transfer.
Comparative Analysis of Alternative Methodologies
While direct synthesis routes for this compound are limited, analogous compounds provide insights into potential optimization strategies.
Protection-Deprotection Strategies
Optimization and Scalability Considerations
Solvent Selection
Isopropanol’s low toxicity and ease of removal make it ideal for large-scale applications. Substituting with ethanol or methanol may reduce costs but could alter reaction kinetics due to polarity differences.
Purification Techniques
Flash chromatography remains the gold standard for isolating the target compound. Gradient elution (hexane/ethyl acetate) effectively separates the product from byproducts like unreacted nitro precursor or dimethylaminoethanol.
Data-Driven Performance Metrics
| Parameter | Value | Impact on Yield |
|---|---|---|
| Catalyst Loading (Pd/C) | 5% w/w | Maximizes active sites |
| Reaction Temperature | 82°C (reflux) | Balances kinetics/safety |
| Cyclohexene Volume | 2 mL | Optimal H-donor capacity |
| Reaction Time | 24 hours | Ensures complete reduction |
Q & A
Q. What are the standard synthetic routes for 4-(2-(Dimethylamino)ethoxy)-2-(trifluoromethyl)aniline?
The synthesis typically involves a multi-step process:
- Nitro Reduction : Start with a nitro precursor (e.g., 4-nitro-2-(trifluoromethyl)phenol). Reduce the nitro group to an amine using Fe powder in acidic ethanol/water conditions .
- Etherification : Introduce the dimethylaminoethoxy group via nucleophilic substitution. For example, react the intermediate with 2-(dimethylamino)ethyl chloride in the presence of a base (e.g., K₂CO₃) in DMF at 80–100°C .
- Purification : Use column chromatography (silica gel, ethyl acetate/petroleum ether) or crystallization for isolation .
Q. How can spectroscopic techniques validate the structure of this compound?
Key methods include:
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and the dimethylamino group (singlet at δ 2.2–2.5 ppm). The trifluoromethyl group appears as a distinct peak in ¹⁹F NMR (δ -60 to -65 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z ~305) and fragmentation patterns .
- IR Spectroscopy : Detect NH₂ stretches (~3400 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing the dimethylaminoethoxy group?
Q. What strategies resolve discrepancies between experimental and computational logP values?
Discrepancies often arise due to the compound’s amphiphilic nature (hydrophobic trifluoromethyl vs. hydrophilic dimethylaminoethoxy group):
- Experimental Validation : Use shake-flask method with octanol/water partitioning .
- Computational Adjustments : Apply correction factors in software (e.g., ChemAxon) for fluorine-containing groups .
- Cross-Validation : Compare results from HPLC-derived logP and in silico predictions .
Q. How can nucleophilic substitution reactions be tailored to synthesize derivatives?
- Nucleophile Selection : Use halides (e.g., Cl⁻, Br⁻) or amines under basic conditions .
- Reaction Optimization : Adjust pH to deprotonate the aniline NH₂ group, enhancing reactivity .
- Product Analysis : Characterize derivatives via LC-MS and ¹⁹F NMR to confirm substitution .
Q. What safety protocols are critical for handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .
- Waste Disposal : Segregate chemical waste and consult certified disposal services for halogenated amines .
Data Contradiction Analysis
Q. How to address conflicting biological activity data in enzyme inhibition studies?
- Dose-Response Curves : Ensure assays cover a broad concentration range (nM–μM) to capture IC₅₀ accurately .
- Control Experiments : Test for nonspecific binding using scrambled enzyme variants .
- Solvent Interference : Verify DMSO concentrations (<1%) do not artifactually inhibit enzyme activity .
Methodological Considerations
Q. What purification challenges arise due to the compound’s physicochemical properties?
- High Polarity : Use reverse-phase C18 columns (acetonitrile/water gradients) for HPLC purification .
- Hydroscopicity : Store under inert gas (N₂/Ar) to prevent moisture absorption .
Q. How to design toxicity profiling for in vitro studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
